molecular formula C18H17ClN2O2 B11145101 N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide

N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B11145101
M. Wt: 328.8 g/mol
InChI Key: SIBOGKJPHTZORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a novel synthetic indole derivative designed for advanced chemical biology and drug discovery research. Indole-based acetamides are a privileged scaffold in medicinal chemistry, known for their versatile interactions with biological targets and significant pharmacological potential across multiple disease areas . This compound is of particular interest in oncology research. Structurally similar 2-(1H-indol-1-yl)acetamides have been developed as potent and selective covalent inhibitors of the KRAS G12C oncoprotein, a key driver in a significant percentage of lung, colorectal, and pancreatic cancers . The molecule's framework allows it to bind in an allosteric pocket, potentially trapping the oncoprotein in its inactive state and inhibiting pro-proliferative signaling. Concurrently, this compound class shows promising application in antiviral research. Analogous N-benzyl-acetamides bearing indole moieties have been identified as effective inhibitors of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of viruses such as SARS-CoV-2 . These inhibitors have demonstrated the ability to potently suppress viral RNA synthesis in cell-based assays, highlighting the broader utility of the indole-acetamide pharmacophore in developing antiviral agents. The structure of this compound, featuring a 2-chlorobenzyl group and a methoxy-indole system, is optimized for exploring interactions with hydrophobic enzyme pockets and is intended for researchers investigating targeted protein degradation, enzyme inhibition, and novel mechanisms of action in cellular models. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(7-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C18H17ClN2O2/c1-23-16-8-4-6-13-9-10-21(18(13)16)12-17(22)20-11-14-5-2-3-7-15(14)19/h2-10H,11-12H2,1H3,(H,20,22)

InChI Key

SIBOGKJPHTZORT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic dissection suggests two primary pathways:

  • Route A : Coupling 7-methoxyindole with chloroacetyl chloride, followed by amidation with 2-chlorobenzylamine.

  • Route B : Direct alkylation of a preformed acetamide intermediate with 2-chlorobenzyl halide.

Both routes necessitate careful selection of protecting groups and catalysts to avoid undesired side reactions, such as N-alkylation at indole’s C3 position.

Synthesis of 1-(Chloroacetyl)-7-methoxyindole

Reagents :

  • 7-Methoxyindole (1.0 equiv)

  • Chloroacetyl chloride (1.2 equiv)

  • Triethylamine (TEA, 1.5 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure :

  • Dissolve 7-methoxyindole (1.61 g, 10 mmol) in DCM (30 mL) under nitrogen.

  • Add TEA (1.52 mL, 11 mmol) dropwise at 0°C.

  • Introduce chloroacetyl chloride (1.14 mL, 12 mmol) slowly, maintaining temperature <5°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : ~85% (white crystalline solid).

Amidation with 2-Chlorobenzylamine

Reagents :

  • 1-(Chloroacetyl)-7-methoxyindole (1.0 equiv)

  • 2-Chlorobenzylamine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 1.3 equiv)

  • Tetrahydrofuran (THF)

Procedure :

  • Suspend 1-(chloroacetyl)-7-methoxyindole (2.14 g, 8 mmol) in THF (20 mL).

  • Add DIPEA (1.7 mL, 10.4 mmol) and 2-chlorobenzylamine (1.02 g, 8.8 mmol).

  • Reflux at 65°C for 6 hours.

  • Cool, filter, and purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Yield : ~78% (off-white powder).

Synthesis of 2-(7-Methoxyindol-1-yl)Acetic Acid

Reagents :

  • 7-Methoxyindole (1.0 equiv)

  • Bromoacetic acid (1.2 equiv)

  • Potassium carbonate (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure :

  • Mix 7-methoxyindole (1.61 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) in DMF (15 mL).

  • Add bromoacetic acid (1.66 g, 12 mmol) and stir at 50°C for 8 hours.

  • Acidify with 1M HCl, extract with ethyl acetate, and dry.

Yield : ~80%.

Amide Bond Formation via EDC/HOBt

Reagents :

  • 2-(7-Methoxyindol-1-yl)acetic acid (1.0 equiv)

  • 2-Chlorobenzylamine (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)

  • Hydroxybenzotriazole (HOBt, 1.1 equiv)

  • DCM

Procedure :

  • Activate the carboxylic acid with EDC (0.23 g, 1.2 mmol) and HOBt (0.16 g, 1.1 mmol) in DCM (10 mL) at 0°C.

  • Add 2-chlorobenzylamine (0.14 g, 1.1 mmol) and stir at room temperature for 24 hours.

  • Wash with NaHCO₃, dry, and recrystallize from ethanol.

Yield : ~82%.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies demonstrate that polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic displacement in chloroacetamide intermediates, while DCM favors acylation steps. Bases such as TEA and DIPEA minimize racemization during amidation.

Temperature and Time Dependence

  • Chloroacetylation : Optimal at 0–25°C (12 hours).

  • Amidation : Higher yields achieved at 65°C (6 hours) vs. room temperature (72 hours).

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 8 Hz, 1H, indole H-4), 6.92 (m, 4H, aromatic), 4.52 (s, 2H, CH₂CO), 3.87 (s, 3H, OCH₃).

  • ESI-MS : m/z 329.1 [M+H]⁺.

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Route A (Stepwise)7898.5
Route B (EDC/HOBt)8299.2

Challenges and Mitigation Strategies

  • Indole N-Alkylation Competition : Use of bulky bases (e.g., DIPEA) suppresses undesired C3-alkylation.

  • Byproduct Formation : Chromatographic purification (silica gel) effectively removes hydrolyzed acetic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference ID
N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide 2-chlorobenzyl, 7-methoxyindole 327.79 Combines chloro (lipophilic) and methoxy (polar) groups for balanced solubility.
N-(4-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide 4-chlorobenzyl, unsubstituted indole 298.77 Positional isomer of chlorobenzyl; reduced polarity due to lack of methoxy group.
N-(2-chlorobenzyl)-2-(4-chloro-1H-indol-1-yl)acetamide 2-chlorobenzyl, 4-chloroindole 298.77 Additional chloro on indole may enhance target binding but reduce solubility.
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide 4-chlorobenzoyl, sulfonamide, 5-methoxyindole 541.40 Sulfonamide group introduces hydrogen-bonding potential for enzyme inhibition.
N-(2-Trifluoromethoxyphenyl)-2-(N-(4-chloro-2-trifluoromethylphenyl)sulfamoyl)acetamide Trifluoromethoxy, sulfamoyl, chloro 526.90 Fluorinated groups enhance metabolic stability and membrane permeability.
Key Observations:

Substituent Position Matters: The 2-chlorobenzyl group in the target compound vs. 4-chlorobenzyl in alters steric and electronic interactions. The ortho-chloro substituent may hinder rotation, affecting binding pocket accommodation. 7-Methoxyindole vs.

Trifluoromethyl groups (e.g., ) increase lipophilicity and resistance to oxidative metabolism, extending half-life.

Physicochemical Properties

Property Target Compound N-(4-Chlorobenzyl)-2-(1H-indol-1-yl)acetamide Sulfonamide Derivative
LogP ~3.2 (estimated) ~3.5 ~2.8
Solubility (H₂O) Low (methoxy improves slightly) Very low Moderate (due to sulfonamide)
Melting Point Not reported Not reported 147–148°C
  • The target compound’s 7-methoxy group marginally improves water solubility compared to non-polar analogs like .
  • Sulfonamide derivatives (e.g., ) exhibit higher melting points due to hydrogen-bonding networks.

Biological Activity

N-(2-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including receptor interactions, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a complex molecular structure characterized by an indole moiety, an acetamide functional group, and a chlorobenzyl substituent. The molecular formula is C17H15ClN2OC_{17}H_{15}ClN_{2}O, with a molecular weight of approximately 298.767 g/mol. Key physical properties include:

PropertyValue
Density1.2 ± 0.1 g/cm³
Boiling Point547.1 ± 40.0 °C
Flash Point284.7 ± 27.3 °C
LogP3.66

These properties suggest that the compound may exhibit significant lipophilicity, which can influence its interaction with biological membranes and receptors.

Receptor Interactions

The compound is hypothesized to interact with various G protein-coupled receptors (GPCRs) , which are pivotal in mediating numerous physiological processes including mood regulation and pain perception. The presence of the indole structure is known to facilitate binding to neurotransmitter receptors, potentially leading to effects on serotonin and dopamine pathways.

Antimicrobial and Anticancer Potential

Research into similar indole derivatives has indicated promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, compounds with structural similarities have shown anticancer properties, particularly in inhibiting cell proliferation in human cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, related indole compounds demonstrated IC50 values ranging from 10 to 16 µM against these cell lines, indicating significant cytotoxic effects .

Synthesis and Evaluation

In a study evaluating the synthesis of various indole derivatives, this compound was synthesized through multi-step reactions involving Brønsted acids under controlled conditions . The biological evaluation revealed that compounds with similar structures exhibited dose-dependent cytotoxicity and apoptosis induction in cancer cells.

The mechanism of action for related indole derivatives often involves the induction of apoptosis through caspase activation pathways. For example, one study found that certain indole compounds led to increased caspase-3 and caspase-8 activity while having minimal impact on caspase-9, suggesting a specific apoptotic pathway activation . This could imply that this compound may also engage similar pathways, warranting further investigation.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds:

Compound NameUnique Features
N-(4-chlorobenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamideSimilar structure but different chlorobenzene position
N-(2-methoxybenzyl)-2-(7-methoxy-1H-indol-1-yl)acetamideContains methoxy substitution affecting solubility
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(hydroxymethyl)propylacetamideDifferent functional groups influencing pharmacological profile

This comparison highlights how variations in substituents can significantly influence biological activities and potential therapeutic applications.

Q & A

Q. Basic Screening

  • Cell Lines : Use panels like NCI-60 or specific lines (e.g., MCF-7, A549) for IC₅₀ determination .
  • Assays : MTT/WST-1 for viability; Annexin V/PI staining for apoptosis .

Q. Advanced Experimental Design

  • Combination Studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .
  • 3D Spheroid Models : Mimic tumor microenvironments for mechanistic insights into penetration and efficacy .

Q. Basic Analysis

  • Lipophilicity : LogP increases by ~0.5 units compared to non-chlorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Susceptible to CYP3A4-mediated oxidation; assess via liver microsomal assays .

Q. Advanced Strategies

  • Pro-drug Design : Introduce ester groups to improve solubility without altering target engagement .
  • SAR Studies : Compare with 3-chloro or 4-chloro analogs to map steric vs. electronic effects on activity .

What computational methods are recommended to predict target interactions and resolve conflicting bioactivity data?

Q. Basic Docking

  • Software : AutoDock Vina or Schrödinger Suite for preliminary binding mode prediction (e.g., Bcl-2/Mcl-1 inhibition) .
  • Target Selection : Prioritize kinases or apoptosis regulators based on indole-acetamide pharmacophores .

Q. Advanced Workflows

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify critical residue interactions (e.g., hydrophobic packing with chlorobenzyl) .
  • Free Energy Calculations : Use MM-PBSA to quantify binding affinity differences between enantiomers .

How should researchers address discrepancies in reported biological activity across studies?

Q. Methodological Recommendations

Standardize Assays : Use identical cell lines, serum concentrations, and incubation times .

Control for Degradation : Confirm compound stability in assay media via LC-MS .

Orthogonal Validation : Combine enzymatic assays (e.g., caspase-3 activation) with transcriptomics to verify mechanisms .

Q. Data Contradiction Example

  • Reported IC₅₀ Variability : Differences in MCF-7 activity (12.3 μM vs. 28.4 μM) may stem from assay pH or serum content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.